1,4-Dithiane-2,5-diol

Catalog No.
S601874
CAS No.
40018-26-6
M.F
C4H8O2S2
M. Wt
152.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dithiane-2,5-diol

CAS Number

40018-26-6

Product Name

1,4-Dithiane-2,5-diol

IUPAC Name

1,4-dithiane-2,5-diol

Molecular Formula

C4H8O2S2

Molecular Weight

152.2 g/mol

InChI

InChI=1S/C4H8O2S2/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2

InChI Key

YUIOPHXTILULQC-UHFFFAOYSA-N

SMILES

C1C(SCC(S1)O)O

Solubility

slightly soluble in water; soluble in alcohol

Synonyms

1,4-Dithian-2,5-diol; 2,5-Dihydroxy-1,4-dithiane; Mercaptoacetaldehyde Dimer; NSC 106280; p-Dithiane-2,5-diol;

Canonical SMILES

C1C(SCC(S1)O)O

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1,4-Dithiane-2,5-diol is a sulfur-containing organic compound characterized by its unique structure, which includes two thiol groups and two hydroxyl groups. Its molecular formula is C4H8O2S2C_4H_8O_2S_2, and it is recognized for its versatility in organic synthesis, particularly in the formation of various sulfur-containing heterocycles. The compound is typically synthesized as a white crystalline solid and is soluble in polar solvents, making it a useful reagent in various

  • Cleavage Reaction: This compound can undergo cleavage to yield mercaptoacetaldehyde, which is a key intermediate in many synthetic pathways .
  • Cycloaddition Reactions: It has been shown to react with azomethine imines through a diastereoselective [3 + 3] cycloaddition reaction, facilitated by catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) .
  • Synthesis of Thiophenes: 1,4-Dithiane-2,5-diol serves as a synthon for synthesizing thiophenes via various methods including Gewald reactions and heterocyclization processes .

While specific biological activities of 1,4-dithiane-2,5-diol are not extensively documented, its derivatives and related compounds have been studied for their potential pharmacological properties. For example, sulfur-containing compounds often exhibit antioxidant and antimicrobial activities. The ability of 1,4-dithiane-2,5-diol to form reactive intermediates suggests it may play a role in biological systems or could be explored in drug discovery contexts .

Several methods have been developed for synthesizing 1,4-dithiane-2,5-diol:

  • Direct Synthesis: The compound can be synthesized through the reaction of appropriate thiols with aldehydes or ketones under acidic or basic conditions.
  • From Dithiane Precursors: It can be derived from dithiane precursors through hydrolysis or oxidation processes that introduce hydroxyl groups to the dithiane structure .
  • Tandem Reactions: Recent studies have highlighted the use of tandem reactions involving mercaptoacetaldehyde generated from 1,4-dithiane-2,5-diol to form functionalized tetrahydrothiophenes .

1,4-Dithiane-2,5-diol has numerous applications in organic chemistry:

  • Synthesis of Heterocycles: It is widely used as a building block for synthesizing various sulfur-containing heterocycles such as thiophenes and tetrahydrothiophenes.
  • Reagent in Organic Synthesis: Its ability to generate reactive intermediates makes it valuable in multiple synthetic pathways aimed at producing complex organic molecules.
  • Potential Pharmaceutical

Research on the interactions of 1,4-dithiane-2,5-diol primarily focuses on its reactivity with electrophiles and nucleophiles. Studies have shown that the compound can effectively participate in nucleophilic substitution reactions and cycloaddition reactions when paired with suitable partners such as azomethine imines or electrophilic alkenes. These interactions are crucial for understanding its role as a synthon in organic synthesis .

Several compounds share structural similarities with 1,4-dithiane-2,5-diol but differ in their functional groups or reactivity patterns:

Compound NameStructure/Functional GroupsUnique Features
DithianeC4H8S2Contains only sulfur atoms without hydroxyls
1,3-DithiolaneC4H8S2Cyclic structure; less versatile than dithiane
1,3-Dithiolane-2-thioneC4H6S3Contains thione instead of hydroxyls
MercaptoacetaldehydeC3H6OSDirect product from cleavage; key intermediate

1,4-Dithiane-2,5-diol's unique combination of hydroxyl and thiol groups enhances its reactivity and versatility compared to these similar compounds. Its ability to participate in diverse chemical transformations makes it an attractive target for research and application in synthetic organic chemistry.

Physical Description

white to off-white powde

XLogP3

0.3

UNII

R4F79F1JB0

GHS Hazard Statements

Aggregated GHS information provided by 1451 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (99.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.93%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (95.24%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

40018-26-6

Wikipedia

2,5-dihydroxy-1,4-dithiane

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15
Grembecka et al. Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature Chemical Biology, doi: 10.1038/nchembio.773, published online 29 January 2012 http://www.nature.com/naturechemicalbiology

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